molecular formula C14H17N5O6 B1595800 2',3'-Di-O-acetyladenosine CAS No. 29886-19-9

2',3'-Di-O-acetyladenosine

Cat. No. B1595800
CAS RN: 29886-19-9
M. Wt: 351.31 g/mol
InChI Key: OUQFHKYWNKYTTQ-IDTAVKCVSA-N
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Description

2’,3’-Di-O-acetyladenosine, also known as Adenosine 2’,3’-diacetate, is a compound with the empirical formula C14H17N5O6 . It has a molecular weight of 351.31 . The compound is solid in form and is typically stored at -20°C .


Synthesis Analysis

While specific synthesis methods for 2’,3’-Di-O-acetyladenosine were not found in the search results, it’s worth noting that the compound is commercially available from various suppliers .


Molecular Structure Analysis

The molecular structure of 2’,3’-Di-O-acetyladenosine is complex, with the InChI string provided as follows: InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8?,10-,11-,14-/m1/s1 . This string represents the unique molecular structure of the compound.


Physical And Chemical Properties Analysis

2’,3’-Di-O-acetyladenosine is a solid compound with a molecular weight of 351.31 . It is typically stored at -20°C . More detailed physical and chemical properties might be available in specialized databases or scientific literature.

Scientific Research Applications

Selective Metalation and Complex Formation

Research has demonstrated the potential of 2',3'-Di-O-acetyladenosine derivatives in the field of organometallic chemistry. For instance, derivatives like 8-bromo-2',3',5'-tri-O-acetyladenosine react with palladium complexes, leading to the formation of C8-palladated azolato complexes. These complexes have been observed to feature unprotonated N7 ring nitrogen atoms and diastereotopic triphenylphosphine ligands, contributing to our understanding of metalation processes in nucleosides (Kampert, Brackemeyer, Tan, & Hahn, 2018).

Substrate for Regioselective Alkylations

Another application involves the use of 2',3'-Di-O-acetyladenosine as a substrate for selective alkylations. This compound has been identified as a convenient substrate for N6-alkylations, a process essential in synthesizing various nucleoside derivatives. This application is significant in the preparation of compounds like cytokinins and other nucleoside analogs (Tararov, Kolyachkina, Alexeev, & Mikhailov, 2011).

Studies in Nucleic Acid Chemistry

In nucleic acid chemistry, 2',3'-Di-O-acetyladenosine derivatives have been used to explore diazotization reactions and halogenation of purine nucleosides. These reactions are crucial for understanding the chemical properties and reactivities of nucleic acid components, which can have implications in various biochemical and pharmaceutical applications (Francom & Robins, 2003).

Catalysis and Organic Synthesis

This compound also finds application in catalysis and organic synthesis. For instance, studies have shown its involvement in palladium-catalyzed reactions, such as regioselective C-H acetoxylation, which are fundamental in the synthesis of complex organic molecules. These reactions contribute to the development of new methodologies in organic synthesis (Wang, Pan, Huang, Chen, & He, 2016).

Hydrogen Bonding Studies

Finally, 2',3'-Di-O-acetyladenosine has been utilized in studies investigating hydrogen bonding in nucleoside complexes. This research provides valuable insights into the nature of hydrogen bonds in biological systems, which is crucial for understanding molecular interactions in various biological processes (Dunger, Limbach, & Weisz, 2000).

Safety And Hazards

Specific safety and hazard information for 2’,3’-Di-O-acetyladenosine was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFHKYWNKYTTQ-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952338
Record name 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Di-O-acetyladenosine

CAS RN

29886-19-9
Record name Adenosine, 2′,3′-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29886-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Diacetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029886199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-diacetyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Ikehara, E Ohtsuka - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
A new phosphorylating agent, morpholinophosphorodichloridate was synthesized from phosphorylchloride and morpholine. The reagent was used successfully for the synthesis of …
Number of citations: 19 www.jstage.jst.go.jp
AM Michelson - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Under suitable conditions, treatment of uridine-2’, 3’cyclic phosphate with methanesulphonyl chloride (or ethanesulphonyl chloride) gives 5’-0-methanesulphonyluridine-2’, 3 ‘cyclic …
Number of citations: 14 pubs.rsc.org
SN Mikhailov, J Smrt - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
SYNTHESIS AND CD SPECTRUM OF ADENOSINE 5' -PHOSPHATE BIS[9-(4' -HYDROXYBUTYL)ADENINE-4'1 ESTER * SNMIKHAILOV** and J.SMRT The Page 1 SYNTHESIS AND …
Number of citations: 1 cccc.uochb.cas.cz
RH Hall, A Todd, RF Webb - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Anionic debenzylation of benzyl 2’ : 3’-di-O-acetyladenosine-5’ phosphite with 4-methylniorpholinium thiocyanate gave a glass with similar behaviour on paper chromatography. 4-…
Number of citations: 91 pubs.rsc.org
A Garcia-Sastre, E Villar, JC Manuguerra… - Biochemical …, 1991 - portlandpress.com
Influenza C virus (strain C/Johannesburg/1/66) was grown, harvested, purified and used as source for the enzyme O-acetylesterase (N-acyl-O-acetylneuraminate O-acetylhydrolase; EC …
Number of citations: 26 portlandpress.com
M Ikehara, E Ohtsuka - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
P-Diphenyl P'-morpholino pyrophosphorochloridate was prepared from morpholino phosphorochloridate and diphenylphosphate and used for the phosphorylation of isopropylidene-…
Number of citations: 14 www.jstage.jst.go.jp
RW Chambers, HG Khorana - Journal of the American Chemical …, 1958 - ACS Publications
The use of phosphoramidic acids in the chemical synthesis of pyrophosphate bonds has been investigated. The reaction of adenosine-5'phosphate with an excess of phosphoramidic …
Number of citations: 72 pubs.acs.org
DM Brown, GD Fasman, DI Magrath… - Journal of the Chemical …, 1954 - pubs.rsc.org
… In initial experiments to test the feasibility of the above reaction scheme, adenosine-5' phosphate was synthesised from 2' : 3'-di-O-acetyladenosine (0.1 g.) by the same procedure. …
Number of citations: 22 pubs.rsc.org
A Graziani, H Amer, A Zamyatina, A Hofinger… - Tetrahedron …, 2007 - Elsevier
C-Glycosides of l-glycero-d-manno- and d-glycero-d-manno-heptose containing either (S)- or (R)-2-hydroxypropyl aglycons are easily accessible compounds via condensation of …
Number of citations: 17 www.sciencedirect.com
RN Prasad, DS Bariana, A Fung, M Savic… - Journal of Medicinal …, 1980 - ACS Publications
We have shown previously that the esters of adenosine-5'-carboxylic acid (10) represent a new class of potent nontoxic coronary vasodilators. For example, the ethyl ester (12), which is …
Number of citations: 79 pubs.acs.org

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